2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiophene ring, a pyrimidine moiety, and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the piperidine and pyrimidine groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar structural motif but different functional groups.
4-Iodobenzoic acid: Another compound with a comparable aromatic structure but distinct chemical properties.
Uniqueness
What sets 2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine apart is its unique combination of thiophene, pyrimidine, and piperidine rings. This structural arrangement imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-8-14(22-11-12)15(20)19-7-2-4-13(9-19)10-21-16-17-5-3-6-18-16/h3,5-6,8,11,13H,2,4,7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYOGAAOOAAPNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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